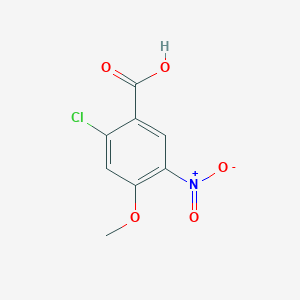![molecular formula C21H17BrN4OS B2786375 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1114915-33-1](/img/structure/B2786375.png)
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is an intriguing compound in organic chemistry. This molecule, characterized by a blend of diverse functional groups, offers unique properties that can be exploited in various scientific fields. The compound features an oxadiazole ring, a bromophenyl group, and a pyridazine core, making it a subject of interest in chemical synthesis and application research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves a multi-step process. A common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, followed by its attachment to the bromophenyl group through nucleophilic substitution. The resulting intermediate then undergoes further reactions, including thiol addition, to introduce the sulfanyl group. The final step typically involves coupling this intermediate with a 3,4-dimethylphenylpyridazine derivative under specific conditions, such as reflux in an appropriate solvent, to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may be streamlined using automated processes and continuous flow chemistry to ensure high yield and purity. Scaling up the synthesis involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to meet commercial demands while maintaining cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is versatile and undergoes several types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where the sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution Reactions:
Cyclization and Ring-Opening: The oxadiazole and pyridazine rings can undergo cyclization and ring-opening reactions under specific conditions, allowing for the formation of novel ring structures.
Common Reagents and Conditions: These reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium hydride for nucleophilic substitution, and acid catalysts for cyclization.
Major Products: The major products of these reactions include oxidized derivatives, substituted phenyl derivatives, and modified ring structures, each with potential unique properties and applications.
Applications De Recherche Scientifique
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine finds application in diverse scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology: Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals, owing to its stability and reactivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. The bromophenyl group and oxadiazole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, while the sulfanyl group can modulate redox states. These interactions can influence molecular pathways, leading to desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as:
3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives: Similar structure but lacks the pyridazine core, affecting its reactivity and application scope.
6-(3,4-Dimethylphenyl)pyridazine derivatives: Lacks the oxadiazole and bromophenyl groups, leading to different interaction profiles and applications.
This compound stands out due to its unique combination of functional groups, offering a distinctive balance of properties that make it suitable for various applications in scientific research and industry.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGVRIIAKZYIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2786292.png)



![N-[(furan-2-yl)methyl]-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2786302.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)




![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)

![4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B2786313.png)
![2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2786315.png)
